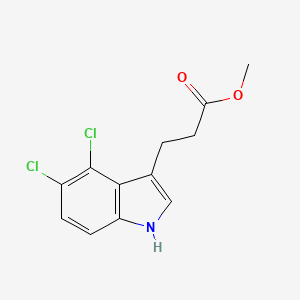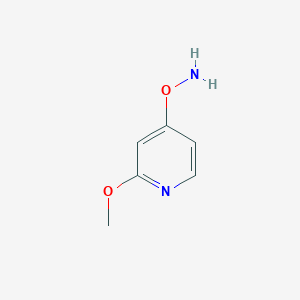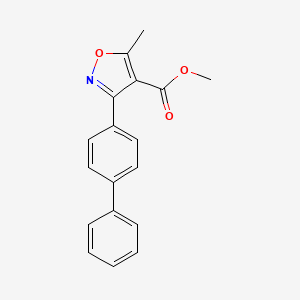
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is an organic compound with the molecular formula C8H16FN It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with an aminomethyl group and a fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is converted to cyclohexanamine through reductive amination.
Introduction of Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution using 2-fluoroethylamine.
Formation of Aminomethyl Group: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a secondary amine are used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and high-pressure reactors may be employed to handle gaseous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed.
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives or primary amines.
Substitution: Azido or thiol-substituted cyclohexanamine derivatives.
Applications De Recherche Scientifique
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the aminomethyl group facilitates binding to target sites. This dual functionality allows the compound to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanamine: Lacks the fluoroethyl and aminomethyl groups, resulting in different chemical properties and biological activities.
2-Fluoroethylamine: Contains the fluoroethyl group but lacks the cyclohexane ring and aminomethyl group.
Aminomethylcyclohexane: Contains the aminomethyl group but lacks the fluoroethyl group.
Uniqueness
4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is unique due to the presence of both the fluoroethyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H19FN2 |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19FN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h8-9,12H,1-7,11H2 |
Clé InChI |
YIGLPGFWQTUMQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile](/img/structure/B13703720.png)





![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)





